molecular formula C11H13N3OS B2532603 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine CAS No. 1251374-20-5

2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine

Cat. No.: B2532603
CAS No.: 1251374-20-5
M. Wt: 235.31
InChI Key: CVNHRAWYTXISCP-UHFFFAOYSA-N
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Description

2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a heterocyclic compound that features a thienopyrimidine core linked to a pyrrolidine moiety via a methylene bridge

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine are not fully understood yet. Thieno[3,2-d]pyrimidines, the core structure of this compound, are known to interact with various enzymes and proteins .

Cellular Effects

The cellular effects of this compound are currently under investigation. Thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Related thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd, suggesting a potential mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.

Mechanism of Action

The mechanism of action of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine is unique due to its specific combination of the thienopyrimidine core and the pyrrolidine moiety.

Properties

IUPAC Name

4-(pyrrolidin-2-ylmethoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-11-10-9(3-5-16-10)13-7-14-11/h3,5,7-8,12H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNHRAWYTXISCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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